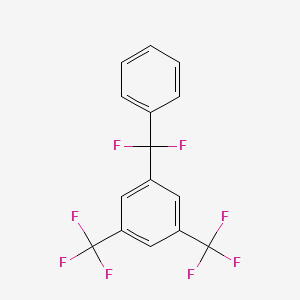

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C15H8F8 and its molecular weight is 340.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a complex organic compound that has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The primary targets of this compound are the donor moieties, which include phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine . These targets play a crucial role in the generation of thermally activated delayed fluorescence (TADF) .

Mode of Action

The compound interacts with its targets through a process known as charge-transfer-state (1 CT) absorption . This interaction results in large dihedral angles between the donor and acceptor moieties, which can be close to 80° . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .

Biochemical Pathways

The compound affects the biochemical pathways related to the generation of thermally activated delayed fluorescence . The localised triplet excited states (3 LEs) were experimentally obtained . The reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE .

Result of Action

The result of the compound’s action is the generation of thermally activated delayed fluorescence . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The selection of the right donor with the appropriate 3 LE that matches the charge transfer states is important to obtain an efficient TADF emitter .

生物活性

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a compound of interest due to its unique structural properties and potential biological activity. Its molecular formula is C15H8F8, with a molecular weight of 340.21 g/mol . The compound features multiple trifluoromethyl groups, which are known to influence biological interactions significantly.

Synthesis and Characterization

This compound can be synthesized through nucleophilic aromatic substitution reactions involving difluorobenzyl derivatives and trifluoromethylated benzene substrates. The synthesis typically yields high purity, making it suitable for biological evaluations .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential antiviral and anticancer properties. The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological targets.

Antiviral Activity

Recent studies suggest that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of trifluoromethylated benzene have shown efficacy against viral replication in vitro. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values in the micromolar range against various viral targets .

Anticancer Activity

The anticancer potential of fluorinated compounds is well-documented. Research indicates that compounds with trifluoromethyl groups can inhibit tumor growth by interfering with cellular signaling pathways. In particular, studies have shown that similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : Interaction with key enzymes involved in viral replication or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature may allow the compound to integrate into cellular membranes, altering their integrity and function.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Case Studies

- Antiviral Screening : In a study examining the antiviral effects of various fluorinated compounds, derivatives similar to this compound showed promising results against hepatitis C virus (HCV), with IC50 values ranging from 0.35 μM to 0.50 μM .

- Cancer Cell Line Studies : A recent investigation into the cytotoxic effects of trifluoromethylated compounds on breast cancer cell lines demonstrated that these compounds could reduce cell viability by over 70% at concentrations below 10 μM .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | IC50 Value | Target |

|---|---|---|---|

| Analog A | Antiviral | 0.35 μM | HCV |

| Analog B | Anticancer | <10 μM | Breast Cancer Cells |

| This compound | Potential Antiviral/Anticancer | TBD | TBD |

科学研究应用

Medicinal Chemistry

The unique structure of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene makes it a valuable compound in drug development. Its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceutical agents. Recent studies have focused on its potential as a building block for synthesizing various bioactive molecules, including:

- Anticancer Agents : Fluorinated compounds have shown promise in targeting specific cancer pathways. The incorporation of the difluorophenylmethyl and trifluoromethyl groups can modulate the pharmacological properties of lead compounds.

- Antimicrobial Compounds : Research indicates that fluorinated aromatic compounds can exhibit enhanced antimicrobial activity due to their lipophilicity and ability to penetrate cellular membranes .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as:

- Fluorinated Polymers : The compound can be utilized to synthesize polymers with improved chemical resistance and thermal stability, making them suitable for harsh environments.

- Liquid Crystals : Its unique molecular structure allows for the design of liquid crystals with tailored optical properties for applications in display technologies .

Chemical Synthesis

As a versatile intermediate, this compound is employed in various synthetic pathways:

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of more complex fluorinated compounds through nucleophilic substitution reactions or coupling reactions.

- Building Block for Organic Synthesis : The trifluoromethyl groups enhance reactivity and selectivity in organic transformations, making it useful in synthesizing novel organic compounds .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds |

| Materials Science | Fluorinated polymers, liquid crystal displays |

| Chemical Synthesis | Building block for organic synthesis |

Case Study 1: Anticancer Activity

A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The introduction of trifluoromethyl groups was found to enhance the interaction with target proteins involved in cell proliferation.

Case Study 2: Fluorinated Polymers

Research published in a materials science journal highlighted the synthesis of a new class of fluorinated polymers using this compound as a monomer. These polymers showed exceptional resistance to solvents and high thermal stability, making them ideal candidates for industrial applications.

属性

IUPAC Name |

1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJHPWRDPBQEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。